Z-Lys(Z)-OH

描述

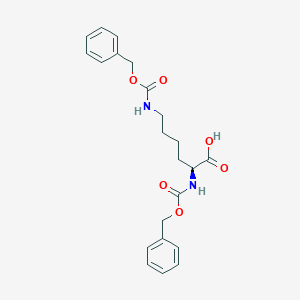

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXFNUZFTZCFD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260463 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-39-0 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Protected Amino Acid Derivative in Synthetic Chemistry

The primary challenge in peptide synthesis is the sequential linking of amino acids in a precisely defined order. Amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. Lysine (B10760008) presents a particular challenge as it contains an additional amino group on its side chain (the ε-amino group). nbinno.comresearchgate.net Without protection, these reactive sites can lead to unwanted side reactions, such as branching of the peptide chain, resulting in a mixture of products that are difficult to separate and compromise the purity and biological activity of the target peptide. nbinno.compeptide.com

To overcome this, chemists employ protecting groups, which are temporary modifications that mask a reactive functional group, rendering it inert to specific reaction conditions. creative-peptides.com Z-Lys(Z)-OH exemplifies this strategy perfectly. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines. wikipedia.orgbachem.com In this compound, both the α-amino group at the chiral center and the ε-amino group on the side chain are protected as carbamates. wikipedia.orgtotal-synthesis.com This dual protection ensures that the lysine unit can be incorporated into a growing peptide chain without the risk of unintended reactions at its amino functionalities. peptide.com

The Z group is particularly useful in solution-phase peptide synthesis and is stable under the conditions required for forming peptide bonds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It is considered orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). total-synthesis.comhighfine.com This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one type of protecting group while others remain intact, a crucial feature for synthesizing complex molecules. peptide.comug.edu.pl The presence of the Z group on both amines of lysine in this compound provides a robustly protected building block, preventing undesirable side-product formation and ensuring the integrity of the final peptide structure. peptide.com

Foundational Role in Biological Systems Research and Drug Discovery

The ability to synthesize complex peptides with high precision is vital for advancing biological research and discovering new drugs. nbinno.com Z-Lys(Z)-OH serves as a foundational component in this endeavor, acting as a key building block for creating custom peptides designed to probe biological processes or act as therapeutic agents. chemimpex.com Lysine (B10760008) residues within proteins are often sites of important post-translational modifications, such as acetylation and ubiquitination, which play crucial roles in bioregulation. peptide.com The use of protected lysine derivatives enables researchers to create synthetic peptides with specific modifications at the lysine side chain, facilitating studies on the function and importance of these modifications. chemimpex.com

In drug discovery, synthetic peptides are explored for a wide range of therapeutic applications. The incorporation of protected amino acids like this compound allows for the construction of peptides with enhanced stability and bioactivity. chemimpex.com For instance, chemists can design peptides with improved resistance to degradation by enzymes in the body, a critical factor for developing effective peptide-based drugs. nbinno.com The controlled, site-specific incorporation of lysine, made possible by derivatives like this compound, is essential for developing these next-generation therapeutics. nbinno.comchemimpex.com Furthermore, the functional groups of lysine are often used to attach other molecules, such as fluorescent dyes or drug payloads, creating sophisticated tools for diagnostic and therapeutic applications in a process known as bioconjugation. chemimpex.compeptide.com

Historical Context of Protective Group Chemistry Advancements Relevant to Z Lys Z Oh Synthesis

This compound as a Core Building Block in Advanced Peptide Synthesis Strategies

The unique architecture of this compound, with its dual Z-protecting groups, allows for its strategic incorporation into both solution-phase and solid-phase peptide synthesis methodologies.

Optimization of Solution-Phase Peptide Synthesis Protocols Utilizing this compound

In solution-phase peptide synthesis (SPPS), this compound serves as a crucial component. sigmaaldrich.comsigmaaldrich.com The Z-groups prevent unwanted side reactions at the amino groups of lysine during peptide bond formation. guidechem.com Optimization of these protocols often involves the use of specific coupling reagents to facilitate efficient amide bond formation. One notable derivative, Z-Lys(Z)-OSu, is an activated ester that demonstrates high reactivity and is suitable for solution-phase synthesis. sigmaaldrich.com

Recent advancements have explored the use of agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) to mediate rapid peptide synthesis in solution. While initial studies focused on N-Z-protected amino acids, the application of these optimized conditions to various protecting group schemes, including those involving this compound, is an area of active investigation. mdpi.com The goal of such optimization is to achieve high yields and purity in the synthesized peptides, minimizing side reactions and simplifying purification processes.

Integration of this compound into Solid-Phase Peptide Synthesis for Complex Biomolecule Construction

While the benzyloxycarbonyl (Z) group has traditionally been more prevalent in solution-phase synthesis, its integration into solid-phase peptide synthesis (SPPS) has been explored, particularly for the construction of complex biomolecules. peptide.com In SPPS, an amino acid is attached to a solid resin support, and the peptide chain is elongated in a stepwise manner. fiveable.me The use of this compound in this context allows for the introduction of a lysine residue with its side chain protected. fiveable.me

Derivatives like Fmoc-Lys(Z)-OH are employed as building blocks in Fmoc-based SPPS. alfa-chemistry.com The Fmoc group on the α-amino position is labile to basic conditions, while the Z group on the ε-amino group is stable to these conditions but can be removed by catalytic hydrogenation. fiveable.mealfa-chemistry.com This orthogonality is critical for the selective deprotection and elaboration of the peptide chain. fiveable.meacs.org The integration of such protected lysine derivatives is essential for synthesizing peptides with specific functionalities or for creating branched or cyclic peptide structures.

Development and Application of Novel N-Acylating Reagents for Selective Derivatization of Lysine Residues

The selective modification of lysine residues is a key strategy for introducing diverse functionalities into peptides and proteins. This has led to the development of novel N-acylating reagents designed for high selectivity and efficiency.

Exploration of Water-Soluble N-Acylating Reagents and Controlled Reaction Conditions

Traditional acylating agents like N-hydroxysuccinimide (NHS) esters are widely used for amine modification but can have limited water solubility. nih.gov To address this, water-soluble variants such as sulfo-NHS esters have been developed, which increase the solubility of the modified biomolecules. nih.gov The reactivity of these esters is pH-dependent, with hydrolysis being a competing reaction. nih.gov

More recently, novel classes of acylating agents have emerged. For instance, N-acyl-N-alkyl sulfonamides (NASA) have shown the ability to efficiently acylate lysine residues, even those that are less reactive due to being protonated at physiological pH. acs.org Another class of water-soluble reagents, zwitterionic zoliniums, has been designed for the quinolylation of lysine residues in aqueous buffer at a physiological pH of 8. nih.gov Computational modeling suggests that these reagents exhibit chemoselectivity for lysine over other amino acids. nih.gov

Enzymatic approaches have also been explored for the selective acylation of lysine. Lipases have been shown to catalyze the acylation of lysine, and the reaction conditions can be tuned to control the selectivity. uni-duesseldorf.de Additionally, chymotrypsin (B1334515) modified with water-soluble acylating reagents has demonstrated the ability to catalyze peptide bond formation in aqueous-organic media, offering an alternative to purely chemical methods. tandfonline.com

The following table provides an overview of various acylating reagents and their characteristics:

Interactive Data Table: N-Acylating Reagents for Lysine Derivatization| Reagent Class | Example | Key Features | Reaction Conditions |

| NHS Esters | N-hydroxysuccinimide esters | Commercially available, form stable amide bonds. mdpi.com | Neutral to near-neutral pH, room temperature. nih.gov |

| Sulfo-NHS Esters | Sulfo-N-hydroxysuccinimide esters | Increased water solubility due to the sulfonate group. nih.gov | Similar to NHS esters, but better suited for aqueous reactions. |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Form thiourea (B124793) linkages, tolerant to hydrolysis. nih.gov | --- |

| N-acyl-N-alkyl sulfonamides | NASA reagents | Efficiently acylates less reactive lysine residues. acs.org | Physiological pH. acs.org |

| Zoliniums | Zwitterionic zoliniums | Good water solubility, low cytotoxicity. nih.gov | pH 8 phosphate (B84403) buffer. nih.gov |

Orthogonal Protecting Group Strategies in the Context of this compound Chemistry

Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is particularly relevant in the chemistry of this compound and its derivatives.

In a typical scenario involving a derivative like Boc-Lys(Z)-OH, the tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino group. fiveable.me The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), whereas the Z group is stable to acid but can be cleaved by catalytic hydrogenation. fiveable.me This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation while the lysine side chain remains protected. fiveable.me

Similarly, in Fmoc-based strategies using Fmoc-Lys(Z)-OH, the Fmoc group is removed under basic conditions, while the Z group remains intact. alfa-chemistry.comacs.org This allows for the stepwise assembly of the peptide on a solid support. fiveable.me The Z group can then be removed at a later stage to allow for side-chain modification or to yield the final deprotected peptide.

Other protecting groups can also be used in conjunction with the Z group to achieve multi-level orthogonality. For example, the allyloxycarbonyl (Alloc) group is compatible with both Fmoc/tBu and Boc/Bzl strategies and can be removed using palladium catalysis. iris-biotech.de This expands the synthetic possibilities, enabling the creation of more complex and specifically modified peptide architectures.

Functionalization and Modification of this compound for Diversified Molecular Architectures

This compound serves as a versatile platform for the functionalization and modification of peptides, enabling the introduction of specific properties and functionalities. guidechem.com The protected lysine residue in derivatives like Boc-Lys(Z)-OH allows for the incorporation of functional groups or the attachment of other molecules, such as fluorescent labels or affinity tags, at specific positions within a peptide chain. fiveable.me

The ability to selectively deprotect the ε-amino group of the lysine side chain, while the rest of the peptide remains protected, is key to this functionalization. Once the Z group is removed, the exposed amino group can be reacted with a variety of reagents to introduce new chemical moieties. This strategy is used in the synthesis of peptidomimetics and polypeptide copolymers. bertin-bioreagent.comcaymanchem.com

Furthermore, the lysine side chain itself can be modified prior to its incorporation into a peptide. For example, lysine derivatives can be acylated with long-chain fatty acids to create lipopeptides, which can self-assemble into vesicles and have potential applications as biosurfactants or in drug delivery systems. rsc.org The synthesis of such derivatives often requires protecting group strategies to ensure selective acylation at the desired position. uni-duesseldorf.de

Stereochemical Considerations and Control in this compound-Derived Synthesis

The control of stereochemistry is a cornerstone of peptide synthesis and other chemical transformations involving chiral amino acids. When utilizing Nα,Nε-bis(benzyloxycarbonyl)-L-lysine, or this compound, maintaining the integrity of the chiral center at the α-carbon is paramount to ensure the biological activity and structural definition of the final product. The loss of stereochemical purity, primarily through racemization or epimerization, can occur at various stages of synthesis, particularly during the activation of the carboxylic acid for peptide bond formation. uni-kiel.demdpi.com

The inherent structure of this compound, with its two benzyloxycarbonyl (Z) protecting groups, plays a significant role in its stereochemical stability. The Z group is a urethane-type protection, which is known to be effective in suppressing racemization compared to simple acyl groups. The principal mechanism for racemization during peptide coupling involves the formation of a 2,4-disubstituted 5(4H)-oxazolone intermediate. mdpi.comwiley-vch.de This intermediate can readily enolize in the presence of a base, leading to the loss of chirality at the α-carbon. wiley-vch.de The electronic nature of the urethane (B1682113) protecting group on the α-amino nitrogen in this compound disfavors the formation of this oxazolone, thereby helping to preserve the stereochemical integrity of the amino acid residue during coupling reactions. researchgate.net

However, even with the protective effect of the Z group, racemization is not entirely eliminated and is highly dependent on the reaction conditions employed. mdpi.com Key factors that must be meticulously controlled include the choice of coupling reagents, additives, bases, solvents, and temperature.

Influence of Reaction Conditions on Stereochemical Integrity

The activation of the carboxylic acid of this compound is a critical step where racemization can occur. mdpi.com The choice of coupling methodology is therefore crucial. The use of carbodiimides in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., Oxyma) is a common strategy to minimize racemization. uni-kiel.deresearchgate.net These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to cyclizing into the problematic oxazolone. researchgate.net Phosphonium (e.g., BOP, PyBOP) and uronium/aminium (e.g., HBTU, HATU) salt-based reagents are also widely used and are often combined with additives to ensure high coupling efficiency while preserving stereochemical purity. uni-kiel.demdpi.com

The selection of the base and solvent system is also critical. A study examining the coupling of Z-Gly-Phe-OH with H-Lys(Z)-Gly-OBzl highlighted the significant impact of the solvent and base on the degree of racemization. As shown in the table below, less racemization was observed in tetrahydrofuran (B95107) (THF) compared to halogenated solvents like dichloromethane (B109758) (CH₂Cl₂), and the sterically hindered base N-methylpiperidine (NMP) was generally superior to N-methylmorpholine (NMM) in these solvents. cdnsciencepub.com

| Substrate | Amine Base | Solvent | % D-L Isomer (Racemization) |

|---|---|---|---|

| Z-Gly-Phe-OH | NMP | THF | 0.61 |

| Z-Gly-Phe-OH | NMP | CH₂Cl₂ | 2.5 |

| Z-Gly-Phe-OH | NMP | Toluene | 5.58 |

| Z-Gly-Phe-OH | NMM | THF | 1.87 |

| Z-Gly-Phe-OH | NMM | CH₂Cl₂ | 3.0 |

| Z-Gly-Val-OH | NMP | THF | <0.6 |

| Z-Gly-Val-OH | NMP | CH₂Cl₂ | <0.6 |

Furthermore, transformations of derivatives of this compound can also present stereochemical challenges. For example, the reduction of Z-Lys(Z)-OMe using diisobutylaluminum hydride to produce the corresponding aldehyde, Z-Lys(Z)-H, has been reported to be susceptible to racemization during chromatographic purification. thieme-connect.de

Stereocontrol in Segment Condensation

In fragment condensation strategies, where peptide segments are coupled, the risk of epimerization at the C-terminal residue of the carboxylic acid component is particularly high. nih.gov Research into racemization-free coupling reagents is ongoing. A study utilizing N-acyl-L-Lys(Z)-OH in a [4+1] segment coupling demonstrated excellent stereochemical control. Using a diethylphosphoryl-Glyceroacetonide-Oxyma (DPGOx) reagent, the desired pentapeptide was synthesized with high diastereomeric excess. nih.gov

| N-Protected α-Amino Acid | Coupling Partner | Product | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| Ac-L-Lys(Z)-OH | HCl·H-L-Ala-L-Lys(Z)-L-Lys(Z)-L-Phe-OMe | Ac-L-Lys(Z)-L-Ala-L-Lys(Z)-Lys(Z)-L-Phe-OMe | 80 | >92 |

| CHO-L-Lys(Z)-OH | HCl·H-L-Ala-L-Lys(Z)-L-Lys(Z)-L-Phe-OMe | CHO-L-Lys(Z)-L-Ala-L-Lys(Z)-Lys(Z)-L-Phe-OMe | 85 | >92 |

These findings underscore that while this compound is a valuable building block designed for enhanced stereochemical stability, its successful application requires careful optimization of reaction protocols. The judicious selection of coupling reagents, additives, solvents, and bases is essential to minimize epimerization and ensure the synthesis of stereochemically pure target molecules.

Contribution to the Synthesis of Therapeutic Agents and Bioactive Compounds

This compound is a fundamental component in the synthesis of a wide array of therapeutic agents and bioactive compounds. guidechem.comchemimpex.com Its utility stems from its role as a protected form of lysine, an essential amino acid frequently found in biologically active peptides. guidechem.com The presence of the Z groups prevents unwanted side reactions at the amino groups during peptide synthesis, ensuring the integrity of the final product. guidechem.comfiveable.me

Design and Synthesis of Peptidomimetics Incorporating this compound Derivatives

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a key area of drug discovery. nih.gov this compound and its derivatives are valuable tools in the design and synthesis of these compounds. caymanchem.com By incorporating this protected lysine building block, researchers can create novel structures that exhibit improved stability, bioavailability, and resistance to enzymatic degradation compared to their natural peptide counterparts. nih.gov

For instance, research has demonstrated the use of this compound in the synthesis of pseudodipeptides and other peptide analogues. researchgate.netchem-soc.si These studies highlight the versatility of this compound in creating structurally diverse molecules with potential therapeutic applications, such as inhibitors of bacterial enzymes. researchgate.netchem-soc.si The ability to selectively deprotect the amino groups allows for further modification and the attachment of other functional groups, expanding the range of possible peptidomimetic structures. fiveable.me

Table 1: Examples of Peptidomimetics Synthesized Using this compound Derivatives

| Peptidomimetic Class | Precursor Compound | Research Focus |

| Pseudodipeptides | H-L-Lys(Z)-OBzl | Synthesis of potential inhibitors of bacterial MurE ligase. researchgate.netchem-soc.si |

| Polypeptide Copolymers | Z-Lys-OH | Development of materials for protein complexation and pH-dependent release. caymanchem.com |

| Cyclic Depsipeptides | Z-Lys(Boc)-OH | Synthesis of analogues of cotransin (B10778824) for use as biological probes. surrey.ac.uk |

Development of Peptide-Based Drugs and Related Analogs

The development of peptide-based drugs is a significant focus in pharmaceutical research, and this compound plays a crucial role in this process. guidechem.commyskinrecipes.com It serves as an essential building block for constructing complex peptide sequences with specific biological activities. vulcanchem.com The controlled, stepwise addition of amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), and protected amino acids like this compound are fundamental to this methodology. fiveable.mevulcanchem.com

The lysine-serine motif, for example, is present in various bioactive peptides. Z-Lys(Z)-Ser-OH, a dipeptide derivative, provides a direct way to incorporate this specific structural element into potential therapeutic candidates. vulcanchem.com Furthermore, by integrating this compound into peptide analogs, scientists can conduct structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological function. vulcanchem.com

Role in Advanced Drug Delivery Systems

Beyond its role in synthesizing active pharmaceutical ingredients, this compound and its derivatives are also being explored for their utility in advanced drug delivery systems. chemimpex.com These systems aim to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body.

Encapsulation and Controlled Release in Polymeric Nanoparticles

Polymeric nanoparticles are a promising platform for drug delivery, capable of encapsulating therapeutic agents and releasing them in a controlled manner. google.com Research has focused on synthesizing amphiphilic copolymers, such as pullulan-graft-poly(Z-L-lysine), which can self-assemble into nanoparticles. researchgate.net These nanoparticles can encapsulate hydrophobic drugs, with studies showing their potential for the controlled release of substances like indomethacin. researchgate.net The release kinetics can be modulated, demonstrating the potential of these polymer nanoparticles to reduce the release rate of the encapsulated drug. researchgate.net

Another approach involves the synthesis of star polymers using a core-first method, which can then be used to create polysuccinimide (PSI) nanoparticles. google.com These nanoparticles have shown potential for controlled release at alkaline pH, with the release rate being influenced by the pH of the solution. google.com

Enhancement of Bioavailability and Efficacy of Drug Candidates

A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentration to be effective. This compound derivatives can contribute to enhancing the bioavailability and efficacy of drug candidates. guidechem.comchemimpex.com By incorporating these derivatives into drug formulations, it is possible to improve the solubility and stability of the drug. chemimpex.comchemimpex.comindiamart.com

Poly(amino acids) and polypeptides derived from monomers like ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Lys(Z)–NCA) can be used as carriers for various drugs, including small molecules and larger protein-based therapeutics. rsc.org These carriers can protect the drug from degradation in the body, extend its circulation time, and facilitate its delivery to the target site, ultimately improving its therapeutic efficacy and reducing potential side effects. rsc.org

Bioconjugation Strategies Utilizing this compound Derivatives for Targeted Therapies and Diagnostics

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful strategy in the development of targeted therapies and diagnostics. indiamart.com The amino groups of lysine residues are common targets for bioconjugation due to their nucleophilicity and high surface exposure on proteins. nih.gov While the protected nature of this compound itself prevents direct conjugation, its derivatives, where one of the protecting groups is removed, are central to these strategies.

Site-selective modification of proteins, such as antibodies, is a key goal in creating effective antibody-drug conjugates (ADCs) for cancer therapy. rsc.orgrsc.org By using carefully designed reagents, it is possible to target specific lysine residues for conjugation, leading to more homogeneous and effective therapeutic agents. rsc.orgresearchgate.net Proximity-induced chemistry, where antibody-binding peptides containing reactive moieties are used, can facilitate the site-specific modification of antibodies with drugs or other labels. nih.gov These advanced bioconjugation techniques, which often rely on the controlled reactivity of lysine derivatives, are crucial for the development of next-generation protein therapeutics. nih.govnih.gov

This compound in Protein Engineering and Modification for Functional Studies

The strategic modification of proteins is a cornerstone of modern biochemical and biotechnological research, providing profound insights into protein function, interaction, and regulation. Lysine, with its reactive epsilon-amino (ε-NH2) group, is a frequent target for such modifications. The chemical compound Nα,Nε-dibenzyloxycarbonyl-L-lysine, commonly known as this compound, serves as a pivotal building block in this field. indiamart.com Its utility stems from the benzyloxycarbonyl (Z) protecting groups on both the alpha-amino and epsilon-amino groups of the lysine residue. vulcanchem.com This dual-protection scheme is fundamental to its application in protein engineering, particularly within the framework of solid-phase peptide synthesis (SPPS). fiveable.mefiveable.me By temporarily masking the reactive amino groups, this compound allows for the precise incorporation of a lysine residue at a specific position within a synthetic peptide or protein sequence. fiveable.me

The ability to control the reactivity of the lysine side chain is crucial for constructing complex, functional peptide-based molecules. fiveable.me Once the peptide chain is assembled, the protecting groups can be selectively removed, unveiling the reactive lysine side chain at a predetermined location for further modification. This site-specific control prevents the unwanted side reactions that would occur with unprotected lysine and is vital for creating modified proteins to probe their biological functions. indiamart.comfiveable.me

Detailed Research Findings

Research applications of this compound and related protected lysine derivatives are centered on creating bespoke peptides and proteins to dissect molecular mechanisms. One primary application is in structure-activity relationship (SAR) studies. vulcanchem.com By incorporating this compound into various peptide analogs, researchers can systematically investigate how the presence, position, and modification of a specific lysine residue influence the biological activity of the peptide. vulcanchem.com This can involve creating a series of peptides where the lysine is moved, replaced, or modified to identify its importance for functions such as enzyme inhibition or modulating protein-protein interactions. vulcanchem.com

Furthermore, this compound is instrumental in the synthesis of proteins engineered for site-specific labeling. After the peptide is synthesized and the ε-Z group is removed, the now-free amino group serves as a chemical "handle." This handle allows for the covalent attachment of various moieties, including:

Fluorescent labels: To track the protein's localization and dynamics within a cell.

Affinity tags: To facilitate purification or to study binding interactions.

Bioconjugation: To attach other biomolecules or drug candidates for targeted delivery and diagnostic applications. indiamart.com

This approach provides a powerful method for producing proteins with unique functionalities that are not accessible through standard recombinant protein expression. The insights gained from studying these modified proteins are vital for advancements in biotechnology and molecular biology. indiamart.com For instance, studies using lysine derivatives with specialized protecting groups, such as N-epsilon-(o-azidobenzyloxycarbonyl)-L-lysine (a related Z-derivative), have enabled the genetic encoding of this non-natural amino acid. iris-biotech.deiris-biotech.de This allows for its incorporation into proteins, which can then be modified using highly specific "click chemistry" or Staudinger ligation reactions, demonstrating the advanced potential of this strategy for creating precisely modified proteins for functional analysis. iris-biotech.deiris-biotech.de

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Nα,Nε-dibenzyloxycarbonyl-L-lysine | vulcanchem.com |

| Synonym | Na,e-Bis-Z-L-lysine | indiamart.com |

| CAS Number | 405-39-0 | indiamart.com |

| Chemical Formula | C22H26N2O6 | indiamart.com |

| Molecular Weight | 414.5 g/mol | indiamart.com |

| Appearance | Powder | indiamart.com |

| Key Feature | Both α- and ε-amino groups are protected by benzyloxycarbonyl (Z) groups. | vulcanchem.comfiveable.me |

Table 2: Applications of this compound in Protein Functional Studies

| Application Area | Description | Functional Insight Gained | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | This compound is incorporated into peptide analogs to systematically alter the lysine position or availability. | Determines the criticality of specific lysine residues for biological activity, such as receptor binding or enzymatic catalysis. | vulcanchem.com |

| Site-Specific Labeling | The protected lysine is inserted via synthesis. Subsequent deprotection of the side chain allows for targeted attachment of probes. | Enables tracking of protein localization, quantification of protein-protein interactions, and visualization of conformational changes. | fiveable.me |

| Bioconjugation | Serves as an anchor point for attaching drugs, imaging agents, or other biomolecules to a peptide or protein. | Crucial for developing targeted therapeutics, diagnostic tools, and novel biomaterials. | indiamart.com |

| Enzyme Inhibitor Design | Used to synthesize peptide sequences that can act as substrates or inhibitors for specific enzymes. | Facilitates the study of enzyme mechanisms and the development of potential therapeutic enzyme inhibitors. | vulcanchem.com |

Table 3: Comparison of Common Lysine Side Chain Protecting Groups This interactive table compares different chemical groups used to protect the ε-amino group of lysine during peptide synthesis, highlighting the principle of orthogonal protection where different groups can be removed under distinct chemical conditions.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation; strong acid (e.g., HBr/AcOH) | Boc, Fmoc |

| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., Trifluoroacetic Acid - TFA) | Fmoc, Z |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Z |

Biochemical and Molecular Investigations Centered on Z Lys Z Oh and Its Derivatives

Research on Protein-Ligand Interactions and Enzyme Activity Modulation

The structural characteristics of Z-Lys(Z)-OH and related N-protected lysine (B10760008) derivatives make them subjects of interest in studies involving enzymes, particularly proteases and amino acid metabolizing enzymes.

This compound as a Competitive Enzyme Inhibitor in Protease Studies

While direct studies identifying this compound specifically as a competitive enzyme inhibitor are not extensively detailed in the provided literature, related N-protected lysine derivatives are frequently employed as substrates or detection agents for various proteases. For instance, Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) is a well-established substrate used to assay trypsin-like enzymes and granule-associated serine esterases, such as granzymes found in cytotoxic T cells and natural killer (NK) cells google.comnih.govuni-saarland.denih.govmerckmillipore.comasm.orgatsjournals.org. Similarly, N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) serves as a substrate for papain and trypsin acs.orgnih.gov. The use of these compounds as substrates implies their specific binding to the active sites of these enzymes. This interaction mechanism forms the basis for developing competitive inhibitors, where molecules with similar structural features can bind to the enzyme's active site, thereby blocking substrate access and modulating enzyme activity. The di-protected nature of this compound suggests potential for specific interactions within enzyme active sites, although its precise role as a competitive inhibitor would require dedicated experimental validation.

Characterization of Enzymes Involved in the Metabolism or Modification of Nα-Benzyloxycarbonyl-L-lysine and Related Structures

Research has elucidated several enzymes responsible for the metabolic transformation of Nα-benzyloxycarbonyl-L-lysine (Nα-Z-L-lysine) and its derivatives in various microorganisms. These studies often utilize Nα-Z-L-lysine as a model for peptide-bound lysine.

Metabolic Pathway: Fungal and bacterial strains, such as Aspergillus niger AKU 3302 and Rhodococcus sp. AIU Z-35-1, have been characterized for their ability to convert Nα-Z-L-lysine into Nα-benzyloxycarbonyl-L-aminoadipic acid (Nα-Z-L-AAA), proceeding via an intermediate, Nα-benzyloxycarbonyl-L-aminoadipate-δ-semialdehyde (Nα-Z-L-AASA) researchgate.netnih.gov.

Enzymes Involved: The metabolic conversion involves distinct enzymatic steps. In A. niger, amine oxidase catalyzes the initial conversion of Nα-Z-L-lysine to Nα-Z-L-AASA, followed by aldehyde oxidase acting on Nα-Z-L-AASA to produce Nα-Z-L-AAA researchgate.netnih.gov. In contrast, Rhodococcus sp. AIU Z-35-1 utilizes an L-specific amino acid oxidase for the conversion of Nα-Z-L-lysine to Nα-Z-L-AASA, and an aldehyde dehydrogenase for the subsequent oxidation of Nα-Z-L-AASA to Nα-Z-L-AAA researchgate.netnih.gov. Furthermore, an enzyme from Penicillium steckii AIU 027 has been identified that oxidizes both N(α)-benzyloxycarbonyl-l-lysine and N(ε)-Z-l-lysine .

| Enzyme Name | Microorganism/Source | Substrate/Reaction | Reference |

| Amine oxidase | Aspergillus niger AKU 3302 | Nα-Z-L-lysine → Nα-Z-L-AASA | researchgate.net |

| Aldehyde oxidase | Aspergillus niger AKU 3302 | Nα-Z-L-AASA → Nα-Z-L-AAA | researchgate.net |

| L-specific amino acid oxidase | Rhodococcus sp. AIU Z-35-1 | Nα-Z-L-lysine → Nα-Z-L-AASA | researchgate.net |

| Aldehyde dehydrogenase | Rhodococcus sp. AIU Z-35-1 | Nα-Z-L-AASA → Nα-Z-L-AAA | researchgate.net |

| L-amino acid oxidase (l-AAO) | Penicillium steckii AIU 027 | Oxidizes N(α)-benzyloxycarbonyl-l-lysine and N(ε)-Z-l-lysine | |

| Trypsin-like enzymes/Serine esterases | Various (e.g., NK-92 cells, rat NK cells) | Hydrolyze Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) | google.comnih.gov |

| Papain, Trypsin | Various | Hydrolyze N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | acs.orgnih.gov |

Exploration of Biological Pathways Influenced by Lysine Derivatives

Lysine and its derivatives are integral to numerous biological processes. This compound, as a lysine derivative, is part of a broader class of compounds that can influence various metabolic and signaling pathways. Lysine itself is a fundamental building block for proteins and plays roles in the production of hormones and enzymes ontosight.ai. Its metabolism is intricately linked to several physiological systems, including renal, cardiovascular, and endocrinological functions physiology.org.

The degradation of lysine occurs through distinct pathways, such as the saccharopine pathway and the pipecolic acid pathway, which are relevant in the context of certain metabolic disorders nih.govnih.gov. Furthermore, amino acids and their derivatives can act as signaling molecules, reporting nutrient status and triggering metabolic and cellular responses frontiersin.orgfrontiersin.org. For instance, amino acid limitation can activate stress response pathways like the Integrated Stress Response (ISR) frontiersin.orgamegroups.org.

Academic Research on the Influence of Amino Acid Derivatives on Physiological Activities

Amino acid derivatives, including those of lysine, have been investigated for their impact on various physiological activities, ranging from hormonal secretion to cellular mechanisms and stress responses.

Investigations into Hormonal Secretion Modulation

Amino acids and their derivatives are recognized for their ability to influence the secretion of anabolic hormones chemsrc.commedchemexpress.commedchemexpress.com. While the direct impact of this compound on hormonal secretion is not specifically detailed, research on lysine itself suggests a connection. Studies have indicated that lysine intake can influence satiety hormones. For example, in pigs, oral administration of lysine was found to increase plasma levels of cholecystokinin (B1591339) (CCK), a hormone involved in satiety, suggesting that lysine may mediate anorexigenic effects through CCK secretion nih.gov.

Studies on Cellular Mechanisms and Stress Response

Lysine derivatives can play roles in cellular mechanisms and responses to stress. For example, α-aminoadipic acid, an oxidized derivative of lysine, has been shown to induce the production of reactive oxygen species (ROS) and impair trypsin secretion in mouse pancreatic acinar cells, indicating a disruption of cellular processes and enzyme secretion under its influence researchgate.net.

Lysine itself is implicated in cellular processes such as histone modifications, which impact gene regulation, and it participates in the antioxidant response wikipedia.org. Amino acid availability and metabolism are critical for cellular homeostasis and can be modulated by various stress conditions. For instance, amino acid limitation can activate cellular stress responses through pathways involving kinases like GCN2 frontiersin.orgamegroups.org. In plants, amino acids and their derivatives are known to influence responses to both biotic and abiotic stress, highlighting their role in defense mechanisms frontiersin.orgmdpi.com.

Compound List:

this compound (Nα-Benzyloxycarbonyl-Nε-Benzyloxycarbonyl-L-lysine)

Nα-Benzyloxycarbonyl-L-lysine (Nα-Z-L-lysine)

Nε-Benzyloxycarbonyl-L-lysine (Nε-Z-L-lysine)

Nα-Benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT)

N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)

Nα-benzyloxycarbonyl-L-aminoadipic acid (Nα-Z-L-AAA)

Nα-benzyloxycarbonyl-L-aminoadipate-δ-semialdehyde (Nα-Z-L-AASA)

α-aminoadipic acid

Polymer Science and Biomaterial Development Incorporating Z Lys Z Oh

Synthesis of Polypeptide Copolymers and Peptidomimetics for Advanced Materials

The synthesis of advanced materials from Z-Lys(Z)-OH primarily involves the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA) derivative, Z-Lys-NCA. This method is highly effective for producing high molecular weight polypeptides. acs.org Traditional ROP initiated by primary amines often suffered from side reactions that led to poor control over molecular weight and broad polymer distributions, limiting the synthesis of well-defined block copolymers. nih.gov However, the development of controlled or "living" ROP techniques, often employing transition metal initiators, has enabled the precise synthesis of block copolypeptides with predictable compositions and low polydispersity. nih.gov

This controlled polymerization allows for the sequential addition of different NCA monomers, making it feasible to create block copolypeptides with distinct functionalities and secondary structures. acs.org For instance, amphiphilic block copolymers such as polyethylene-b-poly(L-lysine) (PE-b-PLL) have been synthesized by initiating the ROP of Z-Lys-NCA from a polyethylene (B3416737) macroinitiator, followed by the removal of the Z protecting groups. nih.gov These copolymers combine the hydrophobicity of PE with the cationic nature of PLL, making them suitable for applications requiring self-assembly. Similarly, copolymers with poly(ethylene glycol) (PEG) are widely synthesized to enhance biocompatibility and create materials for drug delivery. epfl.ch

The versatility of this compound also extends to the creation of peptidomimetics, which are structures that mimic the properties of natural peptides. By incorporating this compound into copolymer structures, materials can be designed that emulate the biological function of proteins, such as their ability to interact with cellular membranes or bind nucleic acids, while offering enhanced stability and processability characteristic of synthetic polymers.

| Copolymer Type | Synthesis Method | Key Characteristics | Potential Application |

| PE-b-PLL | Living ethylene (B1197577) polymerization + ROP of Z-Lys-NCA | Amphiphilic, self-assembles into spherical micelles. | Biomaterials, drug delivery carriers. |

| PEG-b-PLL | ROP of Z-Lys-NCA from PEG macroinitiator | Biocompatible, hydrophilic shell, cationic core. | Gene and drug delivery. |

| PLL-b-PGA | Sequential ROP of Z-Lys-NCA and Glu(OBzl)-NCA | Polyelectrolyte complex formation, pH-responsive. | Scaffolds for tissue engineering. |

This table summarizes representative polypeptide copolymers synthesized using this compound, highlighting the synthesis strategy and potential applications.

Design and Synthesis of Star-shaped Poly(L-lysine) Architectures for Gene Delivery Systems

Star-shaped poly(L-lysine) (star-PLL) represents a significant architectural advancement over its linear counterpart for gene delivery applications. These structures are typically synthesized using a "core-first" approach, where the ring-opening polymerization of Z-Lys-NCA is initiated from a multifunctional core molecule. nih.govtandfonline.com Dendrimers, such as poly(propylene imine) (PPI) or polyester (B1180765) dendrimers based on 2,2-bis-(hydroxymethyl)propionic acid (bis-MPA), are commonly used as initiator cores due to their well-defined number of initiating sites (primary amine or hydroxyl groups). nih.govtandfonline.com

The synthesis yields a protected precursor, star-PZLL, from which the Z groups are subsequently cleaved, typically using hydrogen bromide (HBr) in acetic acid, to expose the primary amines on the lysine (B10760008) side chains. acs.org This final deprotection step generates the cationic star-PLL, which is capable of electrostatically binding to negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA. nih.govepfl.ch The resulting complexes, known as polyplexes, are nanoscale particles that can protect the genetic cargo and facilitate its entry into cells.

The unique topology of star-PLL provides a high density of cationic charges in a compact volume, which enhances its ability to condense DNA compared to linear PLL. nih.gov Research has shown that the architecture of the star polymer—specifically the number of arms and the length of each PLL arm—is a critical parameter for optimizing gene delivery performance. epfl.ch For example, a star-PLL with 64 arms, each consisting of 5 lysine units, was found to be exceptionally efficient at delivering pDNA to mesenchymal stem cells, a cell type that is typically difficult to transfect. This specific architecture resulted in a 1000-fold increase in transgene expression compared to linear PLL, with significantly lower cytotoxicity. epfl.ch The controlled synthesis afforded by Z-Lys-NCA polymerization allows for the precise tuning of these architectural parameters to create highly effective and biocompatible gene vectors. nih.govtandfonline.com

| Initiator Core | Number of Arms | Lysine Units per Arm | Polydispersity (ĐM) | Key Finding in Gene Delivery |

| bis-MPA Dendrimer (G1) | 8 | 5 | < 1.05 | Forms stable polyplexes with pDNA; core is biodegradable. nih.gov |

| bis-MPA Dendrimer (G2) | 16 | 10 | < 1.05 | Well-controlled polymerization with predictable molecular weight. tandfonline.com |

| PPI Dendrimer | 64 | 5 | Low | 1000-fold higher transgene expression in MSCs vs. linear PLL. epfl.ch |

| PPI Dendrimer | 16 | 10 | Low | Higher cytotoxicity observed with longer arm length. epfl.ch |

This interactive table presents data on star-shaped poly(L-lysine) synthesized for gene delivery, detailing the polymer architecture and its impact on performance.

Preparation of Graft Copolymers for Controlled Release Applications

Graft copolymers based on a poly(L-lysine) backbone are versatile platforms for controlled release systems. These copolymers typically feature a central PLL chain with other polymer chains grafted onto its lysine side groups. The most common synthetic strategies are the "grafting to" and "grafting from" methods. The use of this compound is integral to these processes, as the Z group provides protection for the ε-amine, allowing for selective chemical reactions.

In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to the PLL backbone. A prominent example is the synthesis of PLL-graft-poly(ethylene glycol) (PLL-g-PEG). This can be achieved by reacting end-activated PEG chains with the deprotected ε-amino groups of a PLL backbone. tandfonline.com This method allows for good control over the length of the grafted chains.

Alternatively, the "grafting from" method involves initiating the polymerization of a monomer from the PLL backbone. For instance, polypeptide/polysaccharide graft copolymers like poly(L-lysine)-graft-chitosan have been prepared by initiating the ROP of Z-Lys-NCA from amine groups on a modified chitosan (B1678972) backbone. acs.org After polymerization, the Z groups are removed to yield the final graft copolymer.

These graft copolymers are designed to self-assemble into core-shell nanoparticles or micelles in aqueous solution. For PLL-g-PEG, the cationic PLL segments can form a core that encapsulates anionic drugs or nucleic acids, while the hydrophilic PEG chains form a protective outer shell. This shell, often called a "stealth" layer, reduces nonspecific interactions with proteins and cells, prolonging circulation time in the body and allowing for more targeted delivery. The release of the encapsulated cargo can be triggered by environmental stimuli, such as a change in pH. In the acidic environment of endosomes or tumors, the increased protonation of the PLL amine groups can lead to swelling or disassembly of the nanoparticle core, triggering the release of the therapeutic agent. nims.go.jp

| Copolymer | Backbone | Grafted Chain | Synthesis Strategy | Release Mechanism |

| PLL-g-PEG | Poly(L-lysine) | Poly(ethylene glycol) | "Grafting to" | pH-triggered swelling/disassembly |

| PLL-g-Chitosan | Chitosan | Poly(L-lysine) | "Grafting from" (ROP of Z-Lys-NCA) | Electrostatic repulsion, enzymatic degradation |

| HA-g-PLL | Hyaluronic Acid | Poly(L-lysine) | Click chemistry ("grafting to") | Enzyme-triggered degradation (hyaluronidase) |

This table outlines different graft copolymers derived from poly(L-lysine), their synthesis methods, and mechanisms for controlled release.

Investigation of Self-Assembly Properties of this compound-Derived Amphiphilic Copolymers

Amphiphilic copolymers derived from this compound are designed to spontaneously self-assemble in selective solvents, forming ordered nanostructures such as micelles or vesicles. This behavior is driven by the thermodynamic incompatibility between the distinct polymer blocks. Typically, these copolymers consist of a hydrophilic block, which is often the poly(L-lysine) segment after deprotection, and a hydrophobic block. The synthesis begins with the protected PZLL block, which is hydrophobic, often paired with another hydrophobic block like polyisoprene (PI) or a hydrophilic block like poly(ethylene glycol) (PEG). epfl.ch

For example, polyisoprene-b-poly(ε-benzyloxycarbonyl-L-lysine) (PI-b-PZLL) is a rod-coil block copolymer that self-assembles in the solid state into complex morphologies like hexagonal-in-lamellar structures. epfl.ch After deprotection to form PI-b-PLL, the copolymer becomes amphiphilic and forms stimuli-responsive micelles in water. The hydrophobic PI forms the core of the micelle, while the now-hydrophilic and cationic PLL chains form the corona. epfl.ch

The self-assembly of these copolymers is highly sensitive to external stimuli, particularly pH and ionic strength. The PLL block can undergo a conformational transition from a random coil to a more compact α-helix structure as the pH is increased (deprotonation of the amine groups). nih.govnih.gov This change in secondary structure directly impacts the size and morphology of the self-assembled aggregates. epfl.ch For instance, studies on polyethylene-b-poly(L-lysine) (PE-b-PLL) copolymers showed that varying the pH leads to changes in the micelle dimensions due to the coil-to-helix transition of the PLL shell. nih.gov

The critical micelle concentration (CMC) is a key parameter characterizing the stability of these assemblies. It is the minimum concentration at which micelles form. Amphiphilic copolymers based on PLL often exhibit very low CMC values, indicating that the resulting micelles are stable even upon significant dilution, which is a crucial feature for in vivo applications like drug delivery. acs.org

| Copolymer System | Hydrophobic Block | Hydrophilic Block | Self-Assembled Structure | Stimuli-Responsiveness |

| PE-b-PLL | Polyethylene (PE) | Poly(L-lysine) (PLL) | Spherical micelles | pH, Ionic Strength nih.gov |

| PI-b-PLL | Polyisoprene (PI) | Poly(L-lysine) (PLL) | Micelles | pH, Ionic Strength epfl.ch |

| PPO-b-PLL | Poly(propylene oxide) (PPO) | Poly(L-lysine) (PLL) | Vesicles, Micelles | pH, Temperature nih.gov |

| PEG-b-PLL (modified) | PLL with hydrocinnamoyl groups | Poly(ethylene glycol) (PEG) | Multimolecular micelles | pH, Substitution Degree acs.org |

This table details the self-assembly behavior of various amphiphilic copolymers derived from this compound, showing the resulting structures and their responsiveness to external stimuli.

Analytical and Characterization Methodologies in Z Lys Z Oh Research

Spectroscopic Techniques for Investigating Molecular Structures and Conformations in Derived Compounds

Spectroscopic methods are indispensable for elucidating the molecular structure of Z-Lys(Z)-OH and compounds derived from it. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the atomic arrangement, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the identity and purity of this compound derivatives. Both ¹H NMR and ¹³C NMR spectra offer precise information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in the synthesis of lysine-containing peptides and dendrimers, ¹H NMR is used to verify the presence of characteristic peaks corresponding to the protons of the lysine (B10760008) backbone, the side chain, and the benzyloxycarbonyl (Z) protecting groups. rsc.orggoogle.com The integration of peak areas in ¹H NMR spectra can also be used to determine the degree of substitution in functionalized polymers derived from lysine. rsc.org

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and its derivatives, thereby confirming their identity. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are commonly employed. rsc.orggoogle.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS) is further used to study the fragmentation patterns of protonated lysine derivatives. Common fragmentation pathways for protonated lysine include the loss of ammonia (B1221849) to form an ion at m/z 130, and a minor pathway involving water loss to produce an ion at m/z 129. nih.gov These characteristic fragments, along with the [C5H10N]+ ion at m/z 84, are often observed in the spectra of lysine-containing peptides. nih.gov

| Technique | Compound Type | Observed Data / Characteristic Signals | Reference |

|---|---|---|---|

| ¹H NMR | Lysine-Dextran Conjugate | Ratio of peak areas of ε-protons in lysine (2.8-3.0 ppm) to the anomeric proton in dextran (B179266) (4.7 ppm) used to calculate Degree of Substitution (DS). | rsc.org |

| ESI-MS | H-Lys(Z)-OH | Used to confirm product identity alongside NMR. | google.com |

| MALDI-TOF-MS | Poly(L-lysine) Dendrons | Used to determine the molecular weights of synthesized dendrons. | rsc.org |

| Tandem MS | Protonated Lysine | Primary fragmentation yields m/z 130 (loss of NH₃). Minor fragmentation yields m/z 129 (loss of H₂O). Further fragmentation yields m/z 84. | nih.gov |

| FT-IR | Lysine-Derived Dendrons | Used to record spectra for structural confirmation, often using the KBr pellet technique. | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound derivatives, FT-IR can confirm the presence of characteristic absorption bands for N-H bonds, C=O bonds in the carbamate (B1207046) and carboxylic acid groups, and aromatic C-H bonds of the Z-groups. rsc.org

Chromatographic and Electrophoretic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both the purification of this compound derivatives and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of this compound and related compounds, such as Fmoc-Lys(Z)-OH. sigmaaldrich.comsigmaaldrich.com Purity is often reported as a percentage based on the peak area in the chromatogram. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly effective for purifying peptides and amino acid derivatives. nih.gov For instance, lysine derivatives and glycated peptides have been successfully purified using C18 columns with gradients of aqueous acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov HPLC is also a powerful tool for monitoring the progress of reactions, such as the purification of ε-poly-l-lysine from fermentation broths, where it is used to analyze the composition of different fractions. nih.gov

| Method | Application | Typical Conditions | Reference |

|---|---|---|---|

| HPLC | Purity assessment of Fmoc-Lys(Z)-OH | Assay ≥98.0% | sigmaaldrich.comsigmaaldrich.com |

| Thin-Layer Chromatography (TLC) | Purity assessment of this compound | Assay ≥98.0% | sigmaaldrich.com |

| Reversed-Phase HPLC | Purification of lysine derivatives and peptides | Stationary Phase: Jupiter C18 column. Mobile Phase: Linear gradient of aqueous acetonitrile with 0.1% (v/v) TFA. | nih.gov |

| Ion Exchange Chromatography | Purification of ε-poly-l-lysine | Cation-exchange resins used for initial capture and purification from fermentation broth. | nih.gov |

| Ultrafiltration | Desalting and final purification | Used to remove salts (e.g., ammonium (B1175870) sulfate) and low molecular weight impurities after chromatographic steps. | nih.gov |

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for rapid purity checks and reaction monitoring during synthesis. The purity of this compound can be assessed by TLC, with specifications often requiring ≥98.0%. sigmaaldrich.com

In large-scale purification schemes, particularly from biological sources like fermentation broths, a combination of methods is often employed. This can include ion exchange chromatography to capture charged molecules like poly-lysine, followed by ultrafiltration to remove salts and other small molecules, with HPLC used at each stage to assess purity. nih.gov

Advanced Characterization Techniques for this compound-Derived Biomaterials (e.g., Dynamic Light Scattering, Atomic Force Microscopy for Nanoparticles)

When this compound is incorporated into more complex biomaterials, such as nanoparticles, hydrogels, or surface coatings, advanced techniques are required to characterize their higher-order structures and physical properties.

Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the size distribution of nanoparticles and macromolecules in suspension. rsc.orgmdpi.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov Faster-moving (smaller) particles cause more rapid fluctuations, which can be mathematically correlated to particle size (typically the hydrodynamic diameter). mdpi.com DLS is crucial for evaluating the size and stability of nanoparticles developed from lysine-containing polymers. frontiersin.orgnih.gov The technique can also provide a polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. nih.gov In the context of this compound-derived biomaterials, AFM can be used to visualize the morphology and surface features of nanoparticles or films. nih.govspringernature.com Beyond imaging, AFM can operate in a force spectroscopy mode to probe the mechanical and adhesive properties of surfaces. springernature.comnih.gov This allows for the characterization of properties like surface roughness, stiffness, and specific molecular interactions on biosensor surfaces functionalized with lysine-containing molecules. nih.govscispace.com

Other techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are also valuable for directly visualizing the morphology and size of nanoparticles derived from this compound, often complementing DLS data. rsc.org

Emerging Research Directions and Future Perspectives for Z Lys Z Oh

Development of Novel Synthetic Routes and Protecting Group Strategies

Future research in the synthesis of Z-Lys(Z)-OH is likely to focus on enhancing efficiency, sustainability, and atom economy. While established methods for introducing the benzyloxycarbonyl (Z or Cbz) protecting group onto both the α-amino and ε-amino functions of lysine (B10760008) are well-documented, there remains scope for innovation.

Greener Synthesis: Development of synthetic routes employing milder reagents, reducing solvent usage, and minimizing by-product formation will be a key area. This could involve exploring enzymatic methods for selective protection or utilizing catalytic approaches that operate under ambient conditions.

Orthogonal Protection Strategies: While this compound features identical protecting groups, future research might explore novel synthetic pathways to introduce Z or Z-like functionalities in conjunction with other orthogonal protecting groups on lysine. This would expand its utility in complex multi-step syntheses where selective deprotection is paramount.

Scalability and Cost-Effectiveness: For broader application, particularly in industrial settings, research into scalable and cost-effective production methods for high-purity this compound will be essential. This might involve continuous flow chemistry techniques or optimized batch processes.

Expanding Therapeutic Potential through Innovative Derivative Design

The inherent properties of lysine, such as its positively charged side chain at physiological pH and its role in biological recognition, make its derivatives attractive candidates for therapeutic development. This compound, with its protected amino groups, serves as a scaffold for designing novel therapeutic agents.

Prodrug Strategies: The Z-protected amino groups could be strategically deprotected in vivo to release active lysine moieties or modified lysine derivatives. This could be leveraged in prodrug designs targeting specific tissues or cellular compartments, thereby improving drug delivery and reducing systemic toxicity.

Peptidomimetics and Small Molecule Inhibitors: this compound can serve as a starting point for synthesizing peptidomimetics or small molecules that mimic or antagonize the function of lysine-containing peptides or proteins. Research could focus on designing derivatives that inhibit enzymes involved in disease pathways or modulate receptor-ligand interactions.

Targeted Drug Delivery Systems: By conjugating this compound derivatives to targeting ligands or drug carriers, researchers could develop systems for site-specific drug delivery. The lysine backbone offers multiple points for functionalization, allowing for the attachment of various therapeutic payloads or targeting moieties.

Integration of this compound into Interdisciplinary Research Areas

The unique chemical structure of this compound positions it for integration into various interdisciplinary fields, promising novel applications.

Nanomedicine: this compound derivatives could be incorporated into the design of nanoparticles for drug delivery, gene therapy, or diagnostic imaging. The protected amino groups can be modified to enhance solubility, biocompatibility, or to serve as attachment points for targeting agents or imaging probes. For instance, lysine-based dendrimers or polymers incorporating this compound units could form novel nanocarriers.

Biocatalysis: While this compound itself is a protected molecule, its deprotected form or derivatives could be explored as substrates or co-factors in enzymatic reactions. Furthermore, modified lysine residues are known to play catalytic roles in certain enzymes; research might investigate engineered enzymes that utilize this compound or its analogs as components for novel biocatalytic transformations.

Biomaterials: The incorporation of this compound into biocompatible polymers or hydrogels could lead to the development of advanced biomaterials for tissue engineering, wound healing, or controlled release applications. The ability to selectively deprotect the amino groups could allow for tunable material properties or the triggered release of encapsulated substances.

Computational Chemistry and Modeling Approaches for this compound Reactivity and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding experimental design and accelerating the discovery of new applications.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to accurately model the electronic structure, bond energies, and reaction pathways associated with this compound. This is crucial for optimizing synthetic routes and understanding its stability under various conditions.

Molecular Docking and Interaction Studies: Computational modeling can predict how this compound derivatives might interact with biological targets, such as enzymes or receptors. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can help identify promising derivatives for therapeutic development by revealing binding affinities and modes.

Property Prediction: Computational tools can predict physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, aiding in the rational design of drug candidates and materials.

Compound Name Table:

| Standard Name | Abbreviation/Common Name | Description |

| Nα-Benzyloxycarbonyl-Nε-Benzyloxycarbonyl-L-lysine | This compound | L-lysine with benzyloxycarbonyl protecting groups on both α- and ε-amino groups. |

常见问题

Basic Research Questions

Q. How can Z-Lys(Z)-OH be synthesized and characterized in a laboratory setting?

- Methodological Answer :

- Synthesis : Use a two-step protection strategy: (1) protect the ε-amino group of lysine with benzyloxycarbonyl (Z) chloride under alkaline conditions (pH 9–10), followed by (2) protection of the α-amino group with a second Z group. Purify intermediates via column chromatography (silica gel, chloroform/methanol gradient) to remove unreacted reagents .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity. Validate mass spectrometry (MS) data (e.g., ESI-MS) to verify molecular weight. Compare melting points and retention times (HPLC) with literature values .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

- Methodological Answer :

- Documentation : Record precise reaction conditions (temperature, solvent ratios, pH) and purification steps. Use standardized reagents and equipment specifications (e.g., HPLC column type, NMR spectrometer frequency) .

- Validation : Replicate synthesis in triplicate and report statistical variations in yield and purity. Cross-check spectral data with published databases (e.g., SciFinder, PubChem) to confirm consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Re-run NMR under standardized conditions (e.g., solvent: DMSO-d₆, reference: TMS) and compare shifts with peer-reviewed datasets. Use computational tools (e.g., DFT calculations) to model electronic environments and predict shifts .

- Contamination Checks : Analyze samples for residual solvents or byproducts via gas chromatography-mass spectrometry (GC-MS). Adjust purification protocols (e.g., recrystallization solvents) to eliminate impurities .

Q. What experimental strategies optimize this compound stability during long-term peptide synthesis projects?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–10), temperature (4°C–40°C), and humidity (30–70%). Monitor decomposition via HPLC-UV at 220 nm and quantify degradation products .

- Protection Alternatives : Compare Z-group stability with other protecting groups (e.g., Fmoc, Boc) in simulated reaction environments. Use kinetic studies (e.g., half-life calculations) to identify optimal conditions .

Q. How can researchers integrate this compound into novel solid-phase peptide synthesis (SPPS) methodologies?

- Methodological Answer :

- Resin Functionalization : Optimize coupling efficiency by testing resin types (e.g., Wang, Rink amide) and activation reagents (e.g., HBTU, DIC). Monitor coupling completion via Kaiser test or FT-IR spectroscopy .

- Deprotection Efficiency : Evaluate Z-group removal using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr/acetic acid). Quantify deprotection yield via LC-MS and assess side reactions (e.g., racemization) .

Data Analysis and Interpretation

Q. How should researchers address contradictory data on this compound solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Perform systematic solubility tests in solvents (e.g., DMSO, DMF, chloroform) at controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation .

- Theoretical Modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Correlate experimental data with computational predictions to identify outliers .

Literature and Experimental Design

Q. What criteria should guide the selection of primary literature for this compound-based studies?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic platforms. Verify experimental reproducibility by cross-referencing methods across ≥3 studies .

- Gaps Identification : Use systematic reviews to flag unresolved issues (e.g., conflicting kinetic data, unverified toxicity profiles). Formulate hypotheses to address these gaps using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。